2-Acetylacteoside

Overview

Description

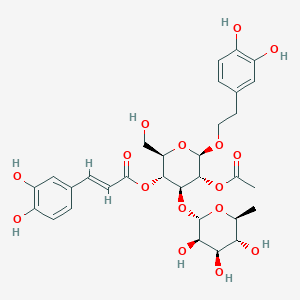

2-Acetylacteoside (CAS: 94492-24-7) is a phenylethanoid glycoside with the molecular formula C₃₁H₃₈O₁₆ and a molecular weight of 666.63 g/mol . It is naturally found in plants such as Cistanche deserticola and Rehmannia glutinosa . Structurally, it is characterized by an acetylated sugar moiety, distinguishing it from its parent compound, acteoside (verbascoside), which lacks this modification . Its biological activities include antioxidant, anti-obesity, and anticancer properties, particularly in modulating lipid metabolism and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Acetylacteoside can be synthesized through the acetylation of acteoside. The process involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of 2’-acetylacteoside involves extraction from natural sources like Cistanche deserticola. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Acetylacteoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it into simpler phenolic compounds.

Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Phenolic compounds.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Anti-Osteoporotic Effects

One of the most significant applications of 2-acetylacteoside is its role in combating osteoporosis. A study conducted on ovariectomized (OVX) mice demonstrated that 2'-AA administered at doses of 10, 20, and 40 mg/kg body weight per day for 12 weeks resulted in notable improvements in bone health. Key findings include:

- Increased Bone Mineral Density : Treatment with 2'-AA led to enhanced bone mineral density and strength in OVX mice.

- Improved Trabecular Micro-Architecture : The compound improved trabecular number and reduced trabecular separation, indicating better bone structure.

- Mechanism of Action : The anti-osteoporotic effects were linked to the modulation of the RANK/RANKL/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for bone resorption regulation .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge superoxide radicals and inhibit hemolysis induced by free radicals in isolated rat red blood cells. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .

Traditional Chinese Medicine (TCM) Applications

In TCM, this compound is recognized for its therapeutic effects. It has been identified as one of the active components in Cistanche deserticola, contributing to the plant's overall efficacy. The compound's presence serves as a chemical marker for distinguishing Cistanche deserticola from other species, which is vital for ensuring quality control in herbal medicine .

Neuroprotective Effects

Research has shown that this compound can protect primary rat cortical neurons from glutamate-induced cytotoxicity. This neuroprotective effect highlights its potential application in treating neurodegenerative diseases . The compound was effective at concentrations as low as 0.1 µM, indicating a promising therapeutic window.

Potential Clinical Applications

Given its diverse biological activities, this compound is being considered for clinical trials aimed at developing new treatments for osteoporosis and possibly other conditions related to oxidative stress and inflammation. Its safety profile, derived from traditional use in TCM, supports further investigation into its clinical applications .

Summary Table of Applications

Mechanism of Action

2’-Acetylacteoside exerts its effects primarily through its antioxidant activity. It scavenges superoxide radicals and inhibits free radical-induced hemolysis of red blood cells . The compound selectively inhibits aldose reductase over other enzymes like maltase and sucrase, which contributes to its protective effects against oxidative stress . The molecular targets include reactive oxygen species and enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Structural Comparison with Related Compounds

Key Structural Features

2-Acetylacteoside belongs to the phenylethanoid glycoside family, which shares a core structure of hydroxytyrosol linked to a glycoside. Below is a comparison with structurally related compounds:

Key Differences :

- Glycosylation : Echinacoside has an extra glucose unit, increasing its molecular weight and complexity .

Metabolic Stability and Degradation Pathways

A comparative study by Tu et al. (cited in ) evaluated the stability of this compound, acteoside, and isoacteoside in simulated gastric and intestinal fluids:

| Compound | Stability in Gastric Juice | Stability in Intestinal Juice | Major Metabolites Identified |

|---|---|---|---|

| This compound | High | Moderate | Hydroxytyrosol, caffeic acid |

| Acteoside | Moderate | Low | Hydroxytyrosol sulfate |

| Isoacteoside | Low | Low | Deglycosylated derivatives |

Findings :

- This compound exhibited superior stability in gastric juice due to its acetyl group, which may protect against enzymatic hydrolysis .

- All three compounds underwent deglycosylation and rhamnose removal, but this compound produced 11 metabolites, similar to acteoside, whereas isoacteoside generated only seven .

Anticancer Mechanisms

In a 2024 study on T-cell lymphoma (TCL), a mixture of four Cistanche-derived phenylethanoid glycosides—echinacoside, acteoside, this compound, and cistanoside A—demonstrated dual induction of apoptosis and pyroptosis .

Notable Observations:

- This compound and acteoside shared overlapping pathways, but the acetyl group in this compound may enhance binding affinity to oncogenic targets like SIRT2 .

- Echinacoside’s larger size correlated with broader anti-inflammatory effects via NLRP3 suppression .

Quantitative Abundance in Natural Sources

In Cistanche deserticola, the concentration of phenylethanoid glycosides varies significantly:

| Compound | Abundance (% Dry Weight) |

|---|---|

| Echinacoside | 0.22–0.85% |

| Acteoside | 0.04–0.93% |

| This compound | 0.05–0.63% |

| Cistanoside A | 0.04–0.13% |

Implications :

- Higher abundance of echinacoside and acteoside may explain their historical prominence in research, but this compound’s stability and bioactivity justify its growing interest .

Biological Activity

2-Acetylacteoside is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a traditional Chinese medicinal herb known for its various pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in neuroprotection and anti-osteoporotic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a glycoside derivative that exhibits various pharmacological properties due to its ability to interact with multiple biological targets.

Neuroprotective Effects

Recent research has identified this compound as a promising inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound could protect dopamine neurons from MPTP-induced injury by inhibiting MAO-B activity, thereby reducing oxidative stress and neuroinflammation . This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Anti-Osteoporotic Activity

In a study involving ovariectomized mice, this compound exhibited significant anti-osteoporotic effects. The compound was administered at doses of 10, 20, and 40 mg/kg body weight per day over 12 weeks. Results indicated that it enhanced bone mineral density and improved trabecular bone micro-architecture while suppressing markers of bone resorption such as cathepsin K and TRAP . The mechanism of action appears to involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial in osteoclast differentiation and function.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Protects dopamine neurons from oxidative stress | MAO-B inhibition, reduction of neuroinflammation |

| Anti-osteoporotic | Increases bone mineral density | Modulation of RANKL/RANK signaling pathway |

| Antioxidant | Reduces oxidative stress levels | Scavenging free radicals |

Case Studies

- Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, identifying this compound as a key component responsible for MAO-B inhibition and subsequent neuroprotection against MPTP-induced neuronal injury .

- Anti-Osteoporotic Research : Another investigation focused on the anti-osteoporotic effects of this compound in ovariectomized mice. The results confirmed its ability to enhance bone density and strength while modulating critical biochemical markers involved in bone metabolism .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 2-Acetylacteoside in plant extracts?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 330 nm is commonly used for quantification due to its specificity for phenylpropanoid glycosides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish this compound from its isomers. Purity validation requires ≥98% HPLC peak area normalization, as outlined in standardized protocols for natural product analysis .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

- Methodological Answer: Stability studies recommend storing lyophilized powder at 2–8°C for short-term use and −80°C for long-term preservation. Solubilized samples in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles. Degradation under simulated gastric/intestinal conditions (e.g., pH 2.0–7.4 buffers) should be monitored via LC-MS to identify hydrolytic byproducts like hydroxytyrosol and caffeic acid .

Q. What are the best practices for isolating this compound from natural sources?

- Methodological Answer: Column chromatography with silica gel or Sephadex LH-20 is effective for initial separation. Reverse-phase HPLC using C18 columns and gradient elution (e.g., methanol-water) optimizes purity. Post-isolation, characterization must include mass spectrometry (HRMS) and comparison with reference spectral libraries to confirm molecular weight (m/z 668.2 for [M+H]⁺) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer: Use human intestinal bacterial models to simulate in vivo metabolism. Metabolite profiling via UPLC-Q-TOF-MS can identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives). Quantify degradation kinetics using Michaelis-Menten parameters and compare with structurally related compounds like acteoside to infer enzyme specificity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies in antioxidant or anti-inflammatory assays often arise from variations in cell models (e.g., RAW 264.7 vs. primary macrophages) or assay conditions (e.g., DPPH vs. ABTS radical scavenging). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter systems) and include positive controls (e.g., ascorbic acid) to normalize inter-study variability .

Q. What strategies optimize the delivery of this compound for in vivo pharmacokinetic studies?

- Methodological Answer: Nanoemulsion or liposomal encapsulation improves bioavailability by mitigating first-pass metabolism. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be assessed via serial blood sampling and LC-MS/MS. Compare oral vs. intravenous administration to calculate absolute bioavailability .

Q. How can researchers evaluate the synergistic effects of this compound with other phytochemicals?

- Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Dose-response matrices (e.g., 0.1–100 μM) for this compound and co-compounds (e.g., curcumin) are analyzed via CompuSyn software. Synergy mechanisms (e.g., Nrf2/Keap1 pathway co-activation) require transcriptomic or proteomic validation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses of this compound?

- Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response curves) in GraphPad Prism calculates IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed methods in supplementary materials, including instrument parameters (e.g., HPLC gradient profiles), raw data files (e.g .raw MS spectra), and code for statistical analyses. Reference commercial reagent lot numbers and software versions .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALERZNQPBWWLMW-OMRKUVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.